molecular formula C38H48N8O12S B038028 2-[[(2S)-1-[[2-amino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid CAS No. 114797-04-5

2-[[(2S)-1-[[2-amino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid

Cat. No.: B038028
CAS No.: 114797-04-5
M. Wt: 840.9 g/mol
InChI Key: HWCWBPUPNDMKIV-TVJJXTFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AMG 487 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

Industrial Production Methods: Industrial production of AMG 487 typically involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: AMG 487 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of AMG 487, as well as substituted analogs with different functional groups .

Mechanism of Action

AMG 487 exerts its effects by selectively binding to the CXCR3 receptor, thereby blocking the interaction between the receptor and its ligands, CXCL10 and CXCL11. This inhibition prevents the downstream signaling pathways that lead to inflammation and immune cell recruitment . The compound also affects the metabolism of the enzyme cytochrome P450 3A4, leading to the formation of inhibitory metabolites .

Comparison with Similar Compounds

Uniqueness of AMG 487: AMG 487 stands out due to its high selectivity and potency in inhibiting CXCR3. It has demonstrated robust in vivo biological activity and good oral bioavailability, making it a promising candidate for therapeutic applications .

Properties

CAS No.

114797-04-5

Molecular Formula

C38H48N8O12S

Molecular Weight

840.9 g/mol

IUPAC Name

2-[[(2S)-1-[[2-amino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C38H48N8O12S/c1-20(44(2)32(51)26(39)16-21-6-4-8-23(47)14-21)31(40)34(53)46(19-25-18-29(49)35(58-25)45-12-10-30(50)43-38(45)57)33(52)27(11-13-59-3)41-37(56)42-28(36(54)55)17-22-7-5-9-24(48)15-22/h4-10,12,14-15,19-20,26-29,31,35,47-49H,11,13,16-18,39-40H2,1-3H3,(H,54,55)(H2,41,42,56)(H,43,50,57)/b25-19+/t20?,26-,27-,28?,29?,31?,35?/m0/s1

InChI Key

HWCWBPUPNDMKIV-TVJJXTFASA-N

Isomeric SMILES

CC(C(C(=O)N(/C=C/1\CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)[C@H](CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N)N(C)C(=O)[C@H](CC4=CC(=CC=C4)O)N

SMILES

CC(C(C(=O)N(C=C1CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)C(CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N)N(C)C(=O)C(CC4=CC(=CC=C4)O)N

Canonical SMILES

CC(C(C(=O)N(C=C1CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)C(CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N)N(C)C(=O)C(CC4=CC(=CC=C4)O)N

Synonyms

MureidomycinA

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.